molecular formula C6H2ClIN2S B1462945 4-Chloro-6-iodothieno[3,2-d]pyrimidine CAS No. 225382-62-7

4-Chloro-6-iodothieno[3,2-d]pyrimidine

Cat. No.: B1462945
CAS No.: 225382-62-7
M. Wt: 296.52 g/mol
InChI Key: HLXTYHBQAVCTSJ-UHFFFAOYSA-N
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Description

4-Chloro-6-iodothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H2ClIN2S and its molecular weight is 296.52 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Chloro-6-iodothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. The inhibition of these kinases can modulate signaling pathways and cellular processes. Additionally, this compound can bind to specific protein targets, altering their function and activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival. Moreover, this compound can induce apoptosis, a programmed cell death process, in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit kinase activity by occupying the ATP-binding site, preventing the transfer of phosphate groups to substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose the biological activity of the parent compound. The interaction of this compound with cytochrome P450 enzymes can influence its metabolic flux and the levels of metabolites produced .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be actively transported into cells by membrane transporters, influencing its intracellular concentration and bioavailability .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

4-chloro-6-iodothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2S/c7-6-5-3(9-2-10-6)1-4(8)11-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXTYHBQAVCTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676467
Record name 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225382-62-7
Record name 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-iodothieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of LDA (1.8M, 20.6 mL, 37.1 mmol) in THF (65 mL) at −78° C. was added 4-chloro-thieno[3,2-d]pyrimidine (5.26 g, 31 mmol) in THF (50 mL) dropwise over 1 hour. After stirring for 20 minutes, I2 (12.7 g, 50 mmol) in THF (40 mL) was added to the mixture at −78° C. dropwise. The mixture was stirred at the same temperature for 20 minutes and then warmed up to room temperature for 2 hours. The mixture was poured into water (100 mL) and stirred for 30 minutes. The solid was filtered and washed with water and Hexane-Hexanes/DCM (50:1) to afford the product 4-Chloro-6-iodothieno[3,2-d]pyrimidine (6.86 g, 75%). 1H NMR (DMSO, 400 Hz) δ 8.97 (s, 1H), 8.15 (s, 1H).
Name
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-iodothieno[3,2-d]pyrimidine
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.